Isodihydrocadambine
CAS No.:
Cat. No.: VC17983700
Molecular Formula: C27H34N2O10
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H34N2O10 |
|---|---|
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
| Standard InChI | InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3 |
| Standard InChI Key | FCECVXQMCZMWDG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |
Introduction
Chemical Identity and Structural Features
Isodihydrocadambine belongs to the yohimbine alkaloid subclass, distinguished by its intricate molecular architecture. The IUPAC name, methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate, reflects its polycyclic core fused with a glucose moiety . Key structural attributes include:
Molecular and Stereochemical Properties
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Stereochemistry: The 3β-configuration of the hydroxyl group differentiates isodihydrocadambine from its 3α-dihydrocadambine counterpart .
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Glycosidic Linkage: A β-D-glucopyranose unit attached at the C-16 position enhances solubility and bioactivity .
Table 1: Physicochemical Properties of Isodihydrocadambine
| Property | Value |
|---|---|
| Topological Polar Surface Area | 174.00 Ų |
| XLogP | -0.40 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 11 |
| Rotatable Bonds | 5 |
| Exact Mass | 546.22134529 g/mol |
These properties influence its pharmacokinetic behavior, particularly its moderate intestinal absorption (66.75% probability) and limited blood-brain barrier penetration (77.50% probability) .
Natural Sources and Biosynthesis
Isodihydrocadambine is predominantly isolated from Neolamarckia cadamba (syn. Anthocephalus chinensis), a tropical tree revered in Ayurvedic and Southeast Asian traditional medicine .
Tissue-Specific Accumulation
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Bark and Leaves: Highest concentrations of isodihydrocadambine, often coexisting with cadambine and dihydrocadambine .
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Roots and Flowers: Trace amounts detected, suggesting tissue-specific biosynthesis .
Biosynthetic Pathway
The compound originates from the monoterpenoid indole alkaloid pathway, which converges at the central intermediate strictosidine. Key enzymatic steps include:
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Condensation: Tryptamine and secologanin combine via strictosidine synthase (STR) to form strictosidine .
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Epoxidation: A novel intermediate, epoxystrictosidine (C₂₇H₃₄N₂O₁₀), was recently identified as a precursor to cadambine derivatives .
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Glycosylation and Modifications: UDP-glucose-dependent glycosyltransferases attach the glucose moiety, followed by hydroxylation and methylation to yield isodihydrocadambine .
Genomic analyses of N. cadamba revealed a whole-genome duplication event that expanded gene families involved in alkaloid biosynthesis, including NcSTR1, which encodes strictosidine synthase .
Pharmacological Activities
Isodihydrocadambine exhibits broad-spectrum bioactivities, validated through in vitro and in vivo studies:
Antimalarial Effects
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Mechanism: Disrupts Plasmodium falciparum hemozoin formation, with IC₅₀ values comparable to chloroquine in murine models .
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Synergy: Enhances artemisinin efficacy by inhibiting parasite antioxidant defenses .
Anti-Inflammatory and Antioxidant Actions
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NF-κB Suppression: Reduces LPS-induced TNF-α and IL-6 secretion in macrophages by blocking IκBα phosphorylation .
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ROS Scavenging: Neutralizes superoxide radicals (IC₅₀ = 12.3 μM) in DPPH assays, outperforming ascorbic acid in lipid peroxidation models .
Table 2: ADMET Profile of Isodihydrocadambine
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Yes | 66.75 |
| Caco-2 Permeability | No | 81.90 |
| Blood-Brain Barrier | No | 77.50 |
| CYP3A4 Inhibition | No | 97.64 |
| Hepatotoxicity (BSEP Inhibition) | Yes | 86.32 |
This profile underscores its oral bioavailability challenges and potential liver toxicity risks .
Physicochemical and Pharmacokinetic Challenges
Despite its promising bioactivities, isodihydrocadambine faces hurdles in drug development:
Solubility and Permeability
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Aqueous Solubility: Limited due to high topological polar surface area (174 Ų), necessitating formulation enhancements like nanoemulsions .
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Caco-2 Permeability: Poor absorption (81.90% probability) linked to efflux by OATP1B1/OATP1B3 transporters .
Metabolic Stability
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CYP450 Interactions: Substrate of CYP3A4 (73.42% probability), leading to rapid first-pass metabolism .
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Inhibitory Effects: Potently inhibits OATP1B3 (92.98% probability), risking drug-drug interactions with statins and antivirals .
Biotechnological and Therapeutic Applications
Metabolic Engineering
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Heterologous Production: Saccharomyces cerevisiae strains engineered with NcSTR1 and glucosyltransferases yield 58 mg/L isodihydrocadambine in bioreactors .
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CRISPR-Cas9 Editing: Knockout of competing pathways in N. cadamba hairy roots increased alkaloid titers by 3.2-fold .
Drug Delivery Systems
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